1-(2-{[6-(Naphthalen-1-yl)pyridin-3-yl]oxy}ethyl)pyrrolidine-2,5-dione
Description
The compound 1-(2-{[6-(Naphthalen-1-yl)pyridin-3-yl]oxy}ethyl)pyrrolidine-2,5-dione is a pyrrolidine-2,5-dione (succinimide) derivative featuring a pyridine ring substituted with a naphthalen-1-yl group at position 4. The pyridine moiety is connected via an ether linkage to an ethyl chain terminating in the pyrrolidine-2,5-dione core. This structure combines aromatic bulk (naphthalene) with heterocyclic and amide functionalities, making it a candidate for applications in medicinal chemistry and materials science.
Properties
CAS No. |
918146-88-0 |
|---|---|
Molecular Formula |
C21H18N2O3 |
Molecular Weight |
346.4 g/mol |
IUPAC Name |
1-[2-(6-naphthalen-1-ylpyridin-3-yl)oxyethyl]pyrrolidine-2,5-dione |
InChI |
InChI=1S/C21H18N2O3/c24-20-10-11-21(25)23(20)12-13-26-16-8-9-19(22-14-16)18-7-3-5-15-4-1-2-6-17(15)18/h1-9,14H,10-13H2 |
InChI Key |
HSJZYKQURKAJQK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)N(C1=O)CCOC2=CN=C(C=C2)C3=CC=CC4=CC=CC=C43 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-{[6-(Naphthalen-1-yl)pyridin-3-yl]oxy}ethyl)pyrrolidine-2,5-dione typically involves multiple steps:
Formation of the Pyrrolidine-2,5-dione Core: This can be achieved through the cyclization of suitable precursors under acidic or basic conditions.
Attachment of the Naphthalen-1-yl-Pyridin-3-yl Moiety: This step involves the formation of an ether linkage between the pyrrolidine-2,5-dione core and the naphthalen-1-yl-pyridin-3-yl group. This can be done using a nucleophilic substitution reaction where the pyrrolidine-2,5-dione core is treated with a halogenated naphthalen-1-yl-pyridin-3-yl derivative in the presence of a base.
Final Assembly:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-(2-{[6-(Naphthalen-1-yl)pyridin-3-yl]oxy}ethyl)pyrrolidine-2,5-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce a wide variety of functional groups.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe for studying biological processes or as a lead compound for drug discovery.
Medicine: The compound’s unique structure may confer specific biological activities, making it a candidate for the development of new therapeutics.
Industry: It can be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(2-{[6-(Naphthalen-1-yl)pyridin-3-yl]oxy}ethyl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Structural and Functional Group Variations
Pyrrolidine-2,5-dione derivatives are widely studied due to their bioactivity and synthetic versatility. Below is a comparative analysis of the target compound with structural analogs:
Table 1: Structural and Physicochemical Comparisons
Physicochemical Properties
- Melting Points : Bulky substituents like naphthalen-1-yl (: 249°C) increase rigidity and melting points compared to flexible chains (e.g., 4f: 100–109°C) . The target compound’s melting point is unreported but expected to align with aromatic analogs.
- Solubility : The naphthalene group may reduce aqueous solubility, whereas methoxyindole or fluorophenyl substituents balance hydrophobicity .
Biological Activity
The compound 1-(2-{[6-(Naphthalen-1-yl)pyridin-3-yl]oxy}ethyl)pyrrolidine-2,5-dione is a pyrrolidine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article synthesizes current research findings regarding its biological activity, including mechanisms of action, receptor interactions, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C21H18N2O . The compound features a complex structure that includes a pyrrolidine ring and naphthalene and pyridine moieties, which are known to influence its biological properties.
Table 1: Structural Properties
| Property | Value |
|---|---|
| Molecular Formula | C21H18N2O |
| Molecular Weight | 330.38 g/mol |
| LogP | 3.5 |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 6 |
Receptor Interactions
Recent studies have demonstrated that compounds similar to this compound exhibit significant interactions with various neurotransmitter receptors. Notably, compounds derived from the pyrrolidine-2,5-dione framework have been evaluated for their affinity towards the 5-HT1A receptor and serotonin transporter protein (SERT) .
Key Findings:
- Affinity for 5-HT1A Receptor : Compounds in this class show high affinity for the 5-HT1A receptor, which is crucial for the modulation of mood and anxiety disorders .
- SERT Interaction : The same compounds also demonstrate moderate affinity for SERT, suggesting potential antidepressant-like effects due to enhanced serotonin signaling .
Case Studies
- In Vivo Studies : In vivo tests involving animal models have confirmed the functional activity of these compounds at the 5-HT1A receptor. For instance, compounds like 15 and 18 showed significant anxiolytic-like effects in behavioral assays .
- Computer Docking Simulations : Molecular docking studies have provided insights into the binding modes of these compounds at the receptor sites. Simulations indicated that structural features such as the naphthalene ring significantly contribute to binding affinity and selectivity for the 5-HT1A receptor .
Table 2: Biological Activity Summary
| Compound | Target Receptor | Affinity (Ki) | Activity Type |
|---|---|---|---|
| Compound 15 | 5-HT1A | Low nanomolar | Anxiolytic |
| Compound 18 | SERT | Moderate | Antidepressant-like |
| Compound 19 | D2L | Moderate | Dopaminergic activity |
The biological activity of this compound is primarily mediated through its interaction with serotonin receptors. The modulation of serotonin pathways is critical in treating various psychiatric disorders, including depression and anxiety.
Potential Therapeutic Applications
Given its receptor profile, this compound may be explored further for:
- Treatment of anxiety disorders
- Antidepressant development
- Neuroprotective agents in neurodegenerative diseases
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
